(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE
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Overview
Description
(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-1-Azabicyclo[3.2.1]octan-6-one typically involves the treatment of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent . The reaction conditions often include the presence of a base like calcium oxide or calcium hydroxide and solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for (5s)-1-Azabicyclo[3.2.1]octan-6-one are designed to be efficient and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .
Scientific Research Applications
(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: This compound has a similar bicyclic structure but includes a bromine atom, which imparts different chemical properties.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another similar compound with an oxygen atom in the ring system, leading to different reactivity and applications.
Uniqueness
(5s)-1-Azabicyclo[32Its unique properties make it valuable in various fields of research and industry .
Properties
CAS No. |
162184-60-3 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
WFYPDOYHAZFTIR-LURJTMIESA-N |
SMILES |
C1CC2CN(C1)CC2=O |
Isomeric SMILES |
C1C[C@H]2CN(C1)CC2=O |
Canonical SMILES |
C1CC2CN(C1)CC2=O |
Synonyms |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
Origin of Product |
United States |
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